

BMS-813160 In Vitro Off-Target Effects: A Technical Support Resource

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Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of **BMS-813160**, a potent and selective dual antagonist of CCR2 and CCR5.^{[1][2]} This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of **BMS-813160**?

BMS-813160 is a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). It binds to these receptors with high affinity, preventing the downstream signaling cascades initiated by their respective chemokine ligands (e.g., CCL2 for CCR2 and CCL3, CCL4, CCL5 for CCR5). This inhibition blocks the migration and infiltration of monocytes and macrophages, which are key events in various inflammatory responses and in the tumor microenvironment.

Q2: How selective is **BMS-813160** for CCR2 and CCR5 in vitro?

BMS-813160 demonstrates high selectivity for CCR2 and CCR5 over other closely related chemokine receptors. In vitro binding assays have shown that **BMS-813160** has significantly lower affinity for CCR1, CCR4, and CXCR2. This high selectivity minimizes the potential for off-target effects mediated by these other chemokine receptors.

Q3: Has **BMS-813160** been profiled against a broader panel of off-target proteins?

Yes, during its preclinical development, **BMS-813160** was evaluated against a broad panel of G-protein coupled receptors (GPCRs) and was found to be inactive. This suggests a low probability of off-target effects mediated by other GPCRs.

Q4: Does **BMS-813160** have any known in vitro effects on cardiac ion channels, such as hERG?

BMS-813160 has been tested in a hERG patch clamp assay and was found to have low potency. This is a critical in vitro safety assessment, as inhibition of the hERG channel can lead to QT prolongation and cardiac arrhythmias. The low activity of **BMS-813160** in this assay suggests a reduced risk of this specific off-target effect.

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected cell toxicity in my in vitro assay.	1. High concentration of BMS-813160. 2. Off-target effects on a pathway specific to your cell line. 3. Issues with compound solubility or vehicle effects.	1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Use a different cell line to see if the effect is cell-type specific. 3. Ensure proper solubilization of BMS-813160 and test the vehicle alone as a control.
Inconsistent inhibition of chemotaxis in my transwell assay.	1. Variability in cell health and passage number. 2. Sub-optimal assay conditions (e.g., chemokine concentration, incubation time). 3. Degradation of BMS-813160 in the assay medium.	1. Use cells within a consistent passage number range and ensure high viability. 2. Optimize chemokine concentration and incubation time for a robust chemotactic response. 3. Prepare fresh solutions of BMS-813160 for each experiment.
My functional assay results do not correlate with binding affinity data.	1. The functional assay is not sensitive enough. 2. The assay is measuring a downstream event that is influenced by other pathways. 3. The binding assay and functional assay were performed under different conditions (e.g., temperature, buffer composition).	1. Optimize the functional assay for sensitivity and a clear signal window. 2. Consider a more proximal readout of receptor activation (e.g., calcium mobilization or GTPyS binding). 3. Harmonize the conditions of both assays as much as possible.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **BMS-813160**.

Table 1: On-Target Potency of **BMS-813160**

Target	Assay Type	IC50 (nM)
Human CCR2	Radioligand Binding	6.2
Human CCR5	Radioligand Binding	3.6
Human CCR2	Chemotaxis	0.8
Human CCR5	Chemotaxis	1.1
Human CCR2	CD11b Upregulation	4.8
Human CCR5	CD11b Upregulation	5.7

Table 2: Off-Target Selectivity of **BMS-813160**

Off-Target	Assay Type	IC50 (μM)
Human CCR1	Radioligand Binding	>25
Human CCR4	Radioligand Binding	>40
Human CXCR2	Radioligand Binding	>40
hERG	Patch Clamp	Low Potency

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generic example for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

- Cell membranes expressing the target receptor (e.g., CCR2 or CCR5)
- Radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2)

- Unlabeled **BMS-813160**
- Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.5% BSA, pH 7.4)
- Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
- 96-well filter plates
- Scintillation fluid and counter

Procedure:

- Prepare a dilution series of **BMS-813160** in assay buffer.
- In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its K_d , and the diluted **BMS-813160**.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the IC_{50} value by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay (Transwell)

This protocol describes a common method for assessing the ability of a compound to inhibit cell migration towards a chemoattractant.

Materials:

- THP-1 cells (or other migratory cells)

- Chemotaxis chambers (e.g., Transwell inserts with 5 μ m pores)
- Chemoattractant (e.g., CCL2 for CCR2)
- **BMS-813160**
- Assay Medium (e.g., RPMI + 0.5% BSA)
- Cell staining dye (e.g., Calcein-AM)

Procedure:

- Label THP-1 cells with Calcein-AM.
- Add the chemoattractant to the lower chamber of the chemotaxis plate.
- In the upper chamber (the Transwell insert), add the labeled cells that have been pre-incubated with various concentrations of **BMS-813160**.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Remove the insert and wipe the upper surface to remove non-migrated cells.
- Quantify the migrated cells in the lower chamber by measuring the fluorescence.
- Calculate the percent inhibition of chemotaxis for each concentration of **BMS-813160**.

CD11b Upregulation Assay (Flow Cytometry)

This whole-blood assay measures the ability of a compound to inhibit the activation-induced upregulation of the integrin CD11b on the surface of leukocytes.

Materials:

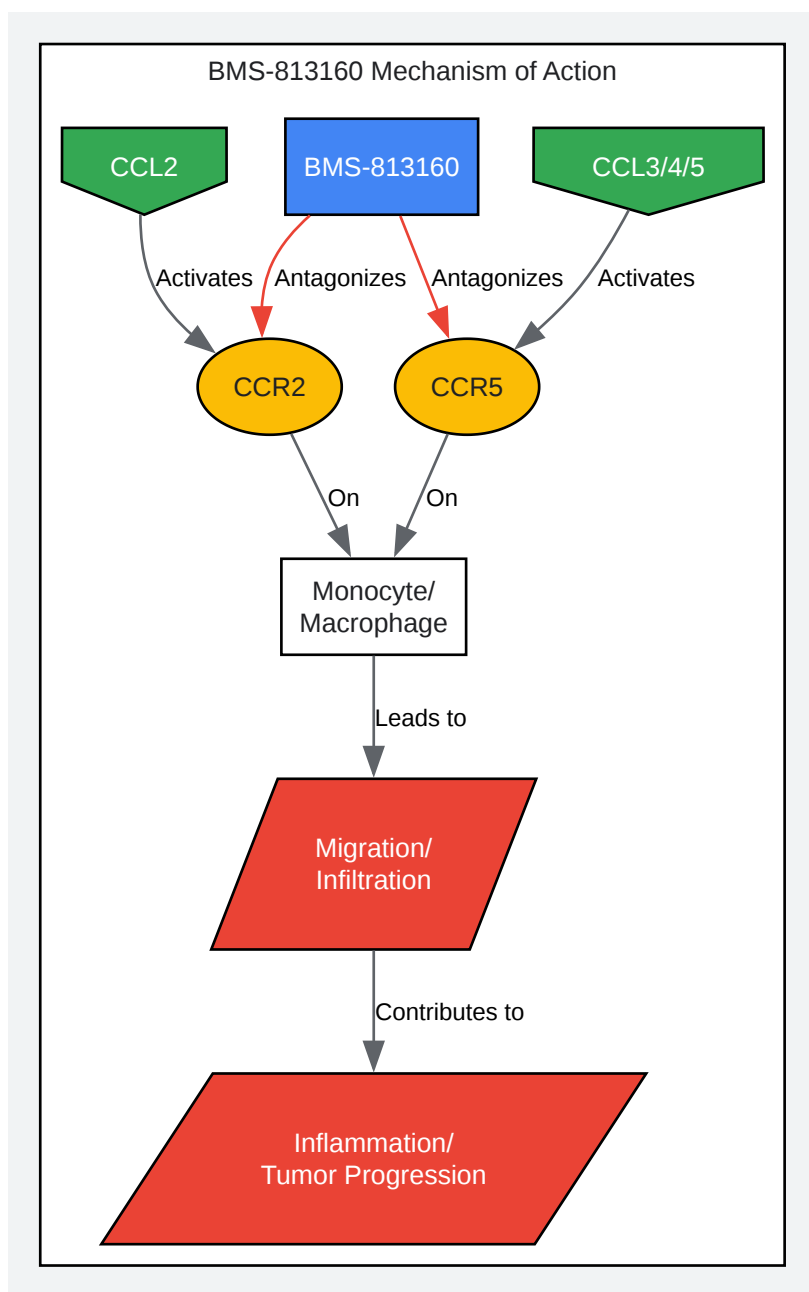
- Fresh human whole blood
- Chemokine stimulant (e.g., CCL2)
- **BMS-813160**

- Fluorochrome-conjugated anti-CD11b antibody
- Red blood cell lysis buffer
- FACS buffer (PBS + 2% FBS)
- Flow cytometer

Procedure:

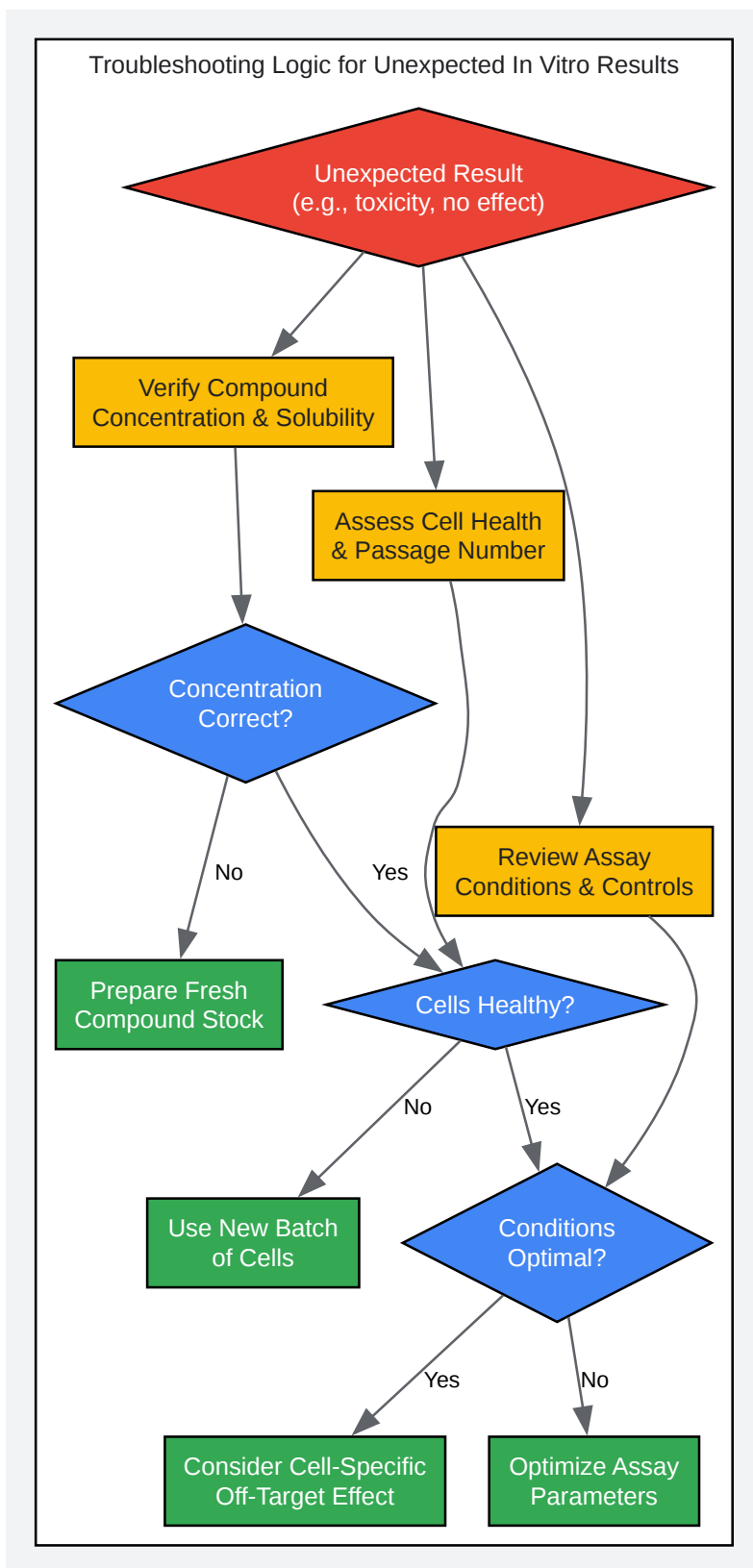
- Pre-incubate whole blood samples with various concentrations of **BMS-813160**.
- Stimulate the blood with the chemokine to induce CD11b upregulation.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by adding ice-cold FACS buffer.
- Stain the cells with the anti-CD11b antibody.
- Lyse the red blood cells.
- Wash and resuspend the remaining leukocytes in FACS buffer.
- Acquire data on a flow cytometer, gating on the leukocyte population of interest (e.g., monocytes).
- Determine the median fluorescence intensity (MFI) of CD11b and calculate the percent inhibition.

Visualizations



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Caption: Mechanism of action of **BMS-813160**.



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Caption: Troubleshooting workflow for in vitro experiments.

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References

- 1. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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